Enantiomeric Purity Benchmarks: (2S,3S)-Butane-2,3-diol Outperforms (2R,3R) Isomer in Chemoenzymatic Resolution
In a chemoenzymatic resolution process developed to separate pure enantiomers from commercial d,l- and meso- mixtures, (2S,3S)-2,3-butanediol was obtained with >99% enantiomeric excess (e.e.) and a diastereomeric ratio exceeding 99.5/0.5, whereas the (2R,3R) enantiomer was obtained under identical conditions with only 95% e.e. and a >95/<5 diastereomeric ratio [1]. The superior stereochemical purity of the (2S,3S) product reflects differential substrate recognition by the lipase employed in the resolution cascade.
| Evidence Dimension | Enantiomeric excess and diastereomeric purity following chemoenzymatic resolution |
|---|---|
| Target Compound Data | >99% e.e.; >99.5/0.5 diastereomeric ratio |
| Comparator Or Baseline | (2R,3R)-2,3-butanediol: 95% e.e.; >95/<5 diastereomeric ratio |
| Quantified Difference | At least 4 percentage points higher e.e.; superior diastereomeric purity |
| Conditions | Chemoenzymatic resolution using lipase-catalyzed esterification of d,l- and meso-2,3-butanediol mixtures |
Why This Matters
Higher achievable enantiomeric purity translates directly to reduced purification costs and enhanced stereochemical fidelity in downstream asymmetric synthesis.
- [1] Börner, A., et al. (2001). Chemoenzymatic preparation of (2S,3S)- and (2R,3R)-2,3-butanediols and their esters from mixtures of d,l- and meso-diols. Tetrahedron: Asymmetry, 12(5), 771-778. View Source
